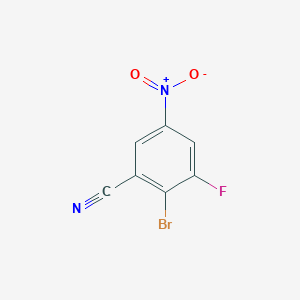

2-Bromo-3-fluoro-5-nitrobenzonitrile

Descripción

2-Bromo-3-fluoro-5-nitrobenzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with bromo (Br), fluoro (F), and nitro (NO₂) groups. These substituents confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nature of the nitro and nitrile groups deactivates the aromatic ring, directing reactivity toward nucleophilic substitution or catalytic coupling reactions.

Propiedades

Fórmula molecular |

C7H2BrFN2O2 |

|---|---|

Peso molecular |

245.01 g/mol |

Nombre IUPAC |

2-bromo-3-fluoro-5-nitrobenzonitrile |

InChI |

InChI=1S/C7H2BrFN2O2/c8-7-4(3-10)1-5(11(12)13)2-6(7)9/h1-2H |

Clave InChI |

RVYKJGBUOWCCHY-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1C#N)Br)F)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-3-fluoro-5-nitrobenzonitrile can be synthesized through a multi-step process involving nitration, bromination, and fluorination reactions. One common method involves starting with 3-fluorobenzonitrile, which undergoes nitration to introduce the nitro group, followed by bromination to add the bromine substituent .

Industrial Production Methods

Industrial production of 2-Bromo-3-fluoro-5-nitrobenzonitrile typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3-fluoro-5-nitrobenzonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Coupling Reactions: Palladium catalysts with boronic acids or alkenes.

Major Products

Nucleophilic Substitution: Substituted benzonitriles.

Reduction: 2-Bromo-3-fluoro-5-aminobenzonitrile.

Coupling Reactions: Biaryl compounds.

Aplicaciones Científicas De Investigación

2-Bromo-3-fluoro-5-nitrobenzonitrile is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the development of bioactive compounds and pharmaceuticals.

Medicine: As a precursor in the synthesis of potential drug candidates.

Industry: In the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-fluoro-5-nitrobenzonitrile involves its reactivity towards nucleophiles and electrophiles due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro). These substituents influence the electron density on the benzene ring, making it more susceptible to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

Structural Analogs and Positional Isomers

2-Bromo-4-fluoro-5-nitrobenzonitrile (CAS 1379371-66-0)

- Structural Difference : The fluoro group is at the 4-position instead of the 3-position.

- The meta-nitro group (relative to nitrile) in the target compound may enhance resonance stabilization compared to the para-nitro configuration in this isomer .

5-Bromo-3-fluoro-2-methoxybenzonitrile (CAS 1247885-38-6)

- Structural Difference : Methoxy (OCH₃) replaces the nitro group.

- Impact : Methoxy is electron-donating, opposing the electron-withdrawing nitro group. This reduces ring deactivation, increasing susceptibility to electrophilic substitution. The nitro group in the target compound enhances stability but reduces solubility in polar solvents compared to methoxy .

3-Bromo-5-fluoro-2-nitrobenzoic Acid (CAS 99277-71-1)

- Structural Difference : Carboxylic acid (COOH) replaces nitrile (CN).

- Impact : The carboxylic acid group increases hydrophilicity and acidity (pKa ~2-3), whereas the nitrile group in the target compound is less polar and more electron-withdrawing. This substitution shifts applications from drug intermediates (e.g., nitrile-based inhibitors) to acidic catalysts or chelating agents .

Substituent Effects on Physicochemical Properties

Key Observations:

- Electron-Withdrawing Effects : Nitro and nitrile groups in the target compound create a strongly deactivated aromatic system, favoring reactions like Suzuki-Miyaura coupling over electrophilic substitution.

- Solubility Trends: Polar substituents (e.g., COOH) enhance water solubility, while nonpolar groups (e.g., CN, Br) favor organic solvents.

- Steric Considerations : Ortho-substituted bromo and fluoro groups in the target compound may impose steric hindrance, slowing reactions compared to para-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.